Cycloheximide - 4630-75-5

Cycloheximide

Catalog Number: EVT-7909313
CAS Number: 4630-75-5
Molecular Formula: C15H23NO4
Molecular Weight: 281.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cycloheximide appears as colorless crystals. Used as a fungicide and as a anticancer drug. (EPA, 1998)
Cycloheximide is a dicarboximide that is 4-(2-hydroxyethyl)piperidine-2,6-dione in which one of the hydrogens attached to the carbon bearing the hydroxy group is replaced by a 3,5-dimethyl-2-oxocyclohexyl group. It is an antibiotic produced by the bacterium Streptomyces griseus. It has a role as a bacterial metabolite, a protein synthesis inhibitor, a neuroprotective agent, an anticoronaviral agent and a ferroptosis inhibitor. It is a member of piperidones, a piperidine antibiotic, an antibiotic fungicide, a dicarboximide, a secondary alcohol and a cyclic ketone. It is functionally related to a piperidine-2,6-dione.
Cycloheximide is a natural product found in Streptomyces, Streptomyces pulveraceus, and Streptomyces griseus with data available.
Cycloheximide can cause developmental toxicity according to state or federal government labeling requirements.
Antibiotic substance isolated from streptomycin-producing strains of Streptomyces griseus. It acts by inhibiting elongation during protein synthesis.
Overview

Cycloheximide is a potent inhibitor of protein synthesis, primarily affecting eukaryotic cells. It was first isolated from the bacterium Streptomyces griseus and has since been widely utilized in biochemical and molecular biology research. Cycloheximide functions by interfering with the translocation step of protein synthesis on ribosomes, thereby halting the elongation of polypeptide chains. This compound is classified as an antibiotic and is particularly effective against fungi and certain bacterial strains, making it a valuable tool in various experimental settings.

Source and Classification

Cycloheximide is derived from the fermentation of Streptomyces griseus, a soil-dwelling actinobacterium known for producing various bioactive compounds. In terms of classification, cycloheximide is categorized under the following:

  • Chemical Class: Antibiotic
  • Mechanism of Action: Inhibitor of protein synthesis
  • Target Organisms: Primarily eukaryotic cells, with some effects on prokaryotes.
Synthesis Analysis

Methods

Cycloheximide can be synthesized through various methods, including:

  1. Natural Extraction: Isolation from Streptomyces griseus through fermentation processes.
  2. Total Synthesis: Chemical synthesis routes have been developed, utilizing organic synthesis techniques to create cycloheximide from simpler organic molecules.

Technical Details

The total synthesis involves multiple steps, including:

  • Formation of the cyclohexyl ring.
  • Introduction of functional groups to create the characteristic structure of cycloheximide.
  • Purification processes such as crystallization or chromatography to isolate the final product.
Molecular Structure Analysis

Structure

Cycloheximide has a complex molecular structure characterized by:

  • A cyclohexane ring
  • An amide functional group
  • A hydroxyl group

The chemical formula for cycloheximide is C15H17N3OC_{15}H_{17}N_{3}O, and its molecular weight is approximately 273.31 g/mol.

Data

  • Melting Point: Approximately 120–122 °C
  • Solubility: Soluble in organic solvents like ethanol and methanol but poorly soluble in water.
Chemical Reactions Analysis

Reactions

Cycloheximide undergoes several chemical reactions, primarily related to its interactions with ribosomes during protein synthesis. Notable reactions include:

  1. Binding to Ribosomes: Cycloheximide binds to the 60S ribosomal subunit, inhibiting peptide bond formation.
  2. Hydrolysis Reactions: Under certain conditions, cycloheximide can undergo hydrolysis, leading to degradation products that may retain some biological activity.

Technical Details

The binding affinity of cycloheximide for ribosomes is critical for its function as an inhibitor. Studies have shown that it specifically targets the peptidyl transferase center of the ribosome, effectively blocking elongation during translation.

Mechanism of Action

Process

The mechanism by which cycloheximide exerts its effects involves:

  1. Inhibition of Protein Synthesis: By binding to the ribosomal subunit, cycloheximide prevents aminoacyl-tRNA from entering the A site on the ribosome.
  2. Disruption of Elongation: This inhibition leads to a halt in polypeptide chain elongation, ultimately resulting in decreased protein levels within the cell.

Data

Research indicates that cycloheximide's inhibitory effects are dose-dependent, with higher concentrations leading to more pronounced reductions in protein synthesis rates.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Odor: Odorless
  • Density: Approximately 1.2 g/cm³

Chemical Properties

  • Stability: Stable under normal conditions but can degrade when exposed to light or moisture.
  • pH Sensitivity: The activity can vary depending on pH levels; optimal activity is typically observed at neutral pH.
Applications

Cycloheximide has several scientific applications, including:

  1. Biochemical Research: Used extensively in studies involving protein synthesis and cellular metabolism.
  2. Cell Biology: Employed to study gene expression by inhibiting translation and analyzing mRNA stability.
  3. Pharmacology: Investigated for its potential therapeutic applications against certain fungal infections due to its antifungal properties.
Mechanistic Insights into Cycloheximide-Mediated Translational Inhibition

Ribosomal Targeting and Binding Specificity

Structural Determinants of Cycloheximide Binding to the 60S Ribosomal Subunit

Cycloheximide (CHX) binds the E-site of the eukaryotic 60S ribosomal subunit with high specificity, as revealed by X-ray crystallography studies of the Tetrahymena thermophila 60S subunit in complex with CHX. The binding pocket is located within a conserved region of the 28S rRNA, where CHX interacts primarily with cytidine nucleotide C3993 (equivalent to C3998 in human ribosomes). This interaction stabilizes a conformational change that restricts ribosomal mobility [1] [2]. Key ribosomal proteins facilitate CHX binding: L27a (eL27) and L36a (eL36) form hydrogen bonds with the glutarimide ring of CHX. Mutagenesis studies confirm that substitutions in L27a (e.g., Glu54→Gln) confer CHX resistance by disrupting these interactions, highlighting the residue’s role in binding affinity [2] [5].

Table 1: Key Structural Determinants of Cycloheximide Binding

Ribosomal ComponentNucleotide/ResidueInteraction TypeFunctional Consequence
28S rRNAC3993Hydrophobic stackingStabilizes CHX in E-site
Protein eL27 (L27a)Glu54Hydrogen bondingCritical for binding affinity; mutation confers resistance
Protein eL36 (L36a)Pro56/Gln59Van der Waals forcesModulates ribosomal E-site conformation

Role of the E-Site in Cycloheximide-Induced Translocation Blockade

The ribosomal E-site serves as the functional anchor for CHX activity. CHX competitively inhibits the binding of deacylated tRNA to the E-site by occupying a hydrophobic cavity adjacent to the tRNA accommodation corridor. This blockade prevents the coordinated movement of tRNA from the P-site to the E-site during translocation, effectively "trapping" peptidyl-tRNA in the P-site [2] [4]. Biochemical assays demonstrate that CHX’s efficacy depends on the presence of a cognate deacylated tRNA in the E-site. For example, CHX fails to inhibit translocation in yeast ribosomes pre-treated with tRNA-depleting enzymes, confirming tRNA displacement as the mechanistic basis for translocation arrest [4] [5]. Notably, the antibiotic hygromycin B—which inhibits ribosomal swiveling—synergizes with CHX by further rigidifying the tRNA-ribosome complex [4].

Table 2: Ribosomal Components in E-Site-Mediated Translocation Blockade

ComponentRole in TranslocationEffect of CHX Binding
Deacylated tRNAOccupies E-site post-translocationDisplaced by CHX; prevents tRNA release
60S rRNA C3993Forms E-site floorStabilizes CHX; restricts tRNA movement
GTPase eEF2Catalyzes tRNA-mRNA movementIndirectly inhibited via E-site occlusion

Elongation Phase Disruption in Eukaryotic Translation

Interference with tRNA Dynamics During Peptidyl Transferase Activity

CHX arrests translation elongation by perturbing tRNA positioning during the peptidyl transferase cycle. Cryo-EM analyses reveal that CHX binding induces mispositioning of the acceptor stem of P-site tRNA, shifting it away from the catalytic center (the peptidyl transferase center, PTC). This displacement reduces the efficiency of peptide bond formation by >80% and traps tRNA in a nonproductive hybrid state (A/P-P/E) [2] [4]. Single-molecule FRET studies further show that CHX slows the transition from the pre-translocational (PRE) to post-translocational (POST) ribosome state by >10-fold, confirming its disruption of tRNA dynamics independent of elongation factors [2].

Modulation of eEF2-Mediated Ribosomal Translocation

The GTPase eEF2 catalyzes ribosomal translocation but is indirectly inhibited by CHX via steric constraints. While eEF2 binds the ribosomal A-site, its domain IV must interact with the E-site to facilitate tRNA movement. CHX occupancy of the E-site prevents domain IV engagement, reducing eEF2’s translocation efficiency by 60–70% [4]. Notably, eEF2 can drive reverse translocation (moving tRNAs from P/E-sites to A/P-sites) in eukaryotic ribosomes, but this process is abolished by CHX due to E-site obstruction [4]. Key evidence includes:

  • ADP-ribosylation of eEF2 at His715 (human) inhibits both forward and reverse translocation by disrupting domain IV–ribosome contacts, mirroring CHX’s effects.
  • Non-hydrolyzable GTP analogs (e.g., GDPNP) enhance eEF2-mediated reverse translocation, but CHX negates this effect [4].

Table 3: Factors Modulating eEF2 Function in CHX-Treated Ribosomes

FactorForward TranslocationReverse TranslocationCHX Sensitivity
eEF2•GTPCatalyzesCatalyzesInhibited
eEF2•GDPNP (GTP analog)InhibitedEnhancedInhibited
ADP-ribosylated eEF2InhibitedInhibitedResistant

Comparative Mechanistic Analysis of Cycloheximide and Glutarimide Analogues

Structurally related glutarimide antibiotics—including lactimidomycin (LTM), isomigrastatin, and streptimidone—share CHX’s core glutarimide moiety but differ in macrocyclic appendages. This results in distinct mechanisms of action:

  • LTM: The 12-membered macrolide ring enhances binding affinity for the 60S E-site by 100-fold compared to CHX. Like CHX, LTM protects C3993 in footprinting assays but additionally interacts with U2879 of 28S rRNA, explaining its superior potency (IC₅₀: 5 nM vs. 1 µM for CHX) [2] [5] [6].
  • Isomigrastatin: Despite sharing LTM’s 12-membered ring, its C-17 hydroxyl group is acetylated, reducing E-site affinity. It inhibits translocation but spares peptide bond formation, unlike CHX [6].
  • Migrastatin/Dorrigocins: These 14-membered or linear glutarimides lack E-site binding due to steric clashes and show no translation inhibition [2] [6].

Table 4: Structure-Activity Relationships of Glutarimide Antibiotics

CompoundMacrocycle SizeC-17 ModificationE-site BindingTranslation Inhibition
Cycloheximide (CHX)None (cyclic ketone)N/A++++ (IC₅₀: 1 µM)
Lactimidomycin (LTM)12-membered-OH++++++ (IC₅₀: 5 nM)
Isomigrastatin12-membered-OCOCH₃++ (IC₅₀: 500 nM)
Migrastatin14-membered-OH--

Resistance mutations further highlight mechanistic divergence: L27a (Glu54→Gln) confers CHX resistance but only partial LTM resistance, suggesting overlapping but nonidentical binding modes [2] [6]. Conversely, LTM’s macrocycle enables inhibition of translation initiation by blocking 80S ribosome assembly—a function absent in CHX [5] [6].

Properties

CAS Number

4630-75-5

Product Name

Cycloheximide

IUPAC Name

4-[(2R)-2-[(1S,3S,5S)-3,5-dimethyl-2-oxocyclohexyl]-2-hydroxyethyl]piperidine-2,6-dione

Molecular Formula

C15H23NO4

Molecular Weight

281.35 g/mol

InChI

InChI=1S/C15H23NO4/c1-8-3-9(2)15(20)11(4-8)12(17)5-10-6-13(18)16-14(19)7-10/h8-12,17H,3-7H2,1-2H3,(H,16,18,19)/t8-,9-,11-,12+/m0/s1

InChI Key

YPHMISFOHDHNIV-FSZOTQKASA-N

SMILES

CC1CC(C(=O)C(C1)C(CC2CC(=O)NC(=O)C2)O)C

Solubility

10 to 50 mg/mL at 68 °F (NTP, 1992)
At 2 °C (g/100 ml): water 2.1; amyl acetate 7; sol in chloroform, ether, methanol, ethanol; insol in saturated hydrocarbons
INSOL IN PETROLEUM ETHER
Isopropyl alcohol 5.5 g/100 ml; acetone 33.0 g/100 ml; cyclohexanone 19.0 g/100 ml (@ 20 °C)
In water, 2.1X10-4 mg/l @ 25 °C
Solubility in water, g/100ml at 2 °C: 2.1

Canonical SMILES

CC1CC(C(=O)C(C1)C(CC2CC(=O)NC(=O)C2)O)C

Isomeric SMILES

C[C@H]1C[C@@H](C(=O)[C@@H](C1)[C@@H](CC2CC(=O)NC(=O)C2)O)C

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